
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H17NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,6-dioxo-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of tert-butyl 4,6-dioxo-2-methylpiperidine-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4,6-dioxo-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
- Tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both oxo and tert-butyl groups. These features confer distinct reactivity and properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(13)6-9(14)12(7)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
UAPGGOOREDFMCD-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


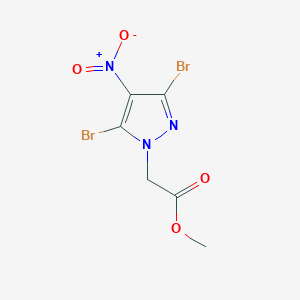
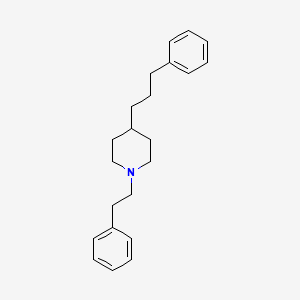
![4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1648168.png)
![N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide](/img/structure/B1648171.png)
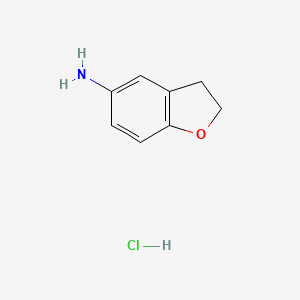
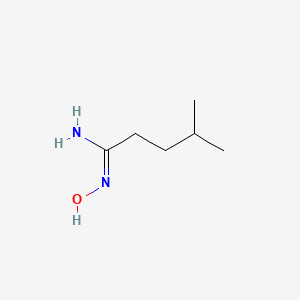
![tert-butyl N-[2-amino-1-(3-fluorophenyl)ethyl]carbamate](/img/structure/B1648176.png)
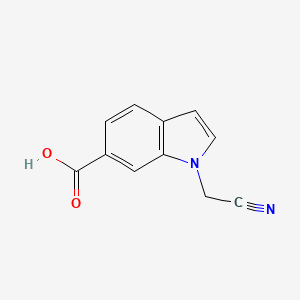
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648180.png)
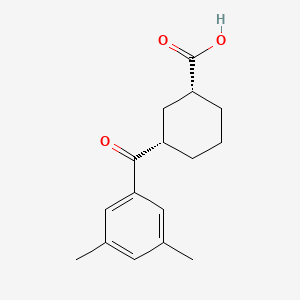
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648188.png)
![1-(2-Methoxybenzyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B1648209.png)
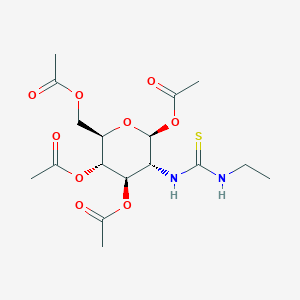
![3-[(2-Methoxyphenoxy)methyl]azetidine](/img/structure/B1648220.png)
